Avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)-
Description
Structure
2D Structure
Properties
CAS No. |
123997-26-2 |
|---|---|
Molecular Formula |
C49H73NO14 |
Molecular Weight |
900.1 g/mol |
IUPAC Name |
N-[6-[6-[(10'Z,14'Z)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12-,27-15-,33-14? |
InChI Key |
WPNHOHPRXXCPRA-PJXTWHSMSA-N |
Isomeric SMILES |
CC1/C=C\C=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(C/C=C(\C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)/C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Appearance |
Solid powder |
Other CAS No. |
123997-26-2 |
Purity |
>90% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Eprinex; Eprinomectin; MK 397; MK-397; MK397 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Eprinomectin
Elucidation of the Primary Mechanism of Action in Invertebrate Systems
The primary anthelmintic action of eprinomectin is achieved through its modulation of specific ion channels exclusive to invertebrates, leading to neuromuscular paralysis.
The principal molecular target for eprinomectin and other avermectins in parasitic invertebrates is the glutamate-gated chloride ion channel (GluCl). frontiersin.orgnih.gov These channels, which belong to the pentameric Cys-loop receptor family of ligand-gated ion channels, are found in the neurons and pharyngeal muscle cells of nematodes and arthropods but are absent in vertebrates. researchgate.netfrontiersin.orgnih.gov
Eprinomectin acts as a positive allosteric modulator of GluCls. frontiersin.org It binds to a unique site on the channel, located in the transmembrane domain at the interface between adjacent subunits. researchgate.net This binding is distinct from the glutamate (B1630785) binding site located in the extracellular domain. The interaction with eprinomectin locks the GluCl channel in an open conformation, leading to a persistent and essentially irreversible influx of chloride ions into the cell. frontiersin.org This sustained influx causes hyperpolarization of the neuronal or muscle cell membrane, rendering it unresponsive to excitatory stimuli. frontiersin.org The ultimate pharmacodynamic effect is flaccid paralysis of the parasite's pharyngeal pump and somatic musculature, leading to an inability to feed and eventual death by starvation or expulsion from the host. nih.gov
While GluCls are the primary target, eprinomectin and its analogues can also interact with other ligand-gated chloride channels, most notably those gated by gamma-aminobutyric acid (GABA). GABA receptors are crucial inhibitory neurotransmitter receptors in both invertebrates and vertebrates. Studies on related avermectins, such as ivermectin, show that they can modulate and, at higher concentrations, directly activate GABA-gated chloride channels. researchgate.net However, the affinity of avermectins for invertebrate GluCls is significantly higher, with activation occurring at nanomolar concentrations, whereas effects on GABA receptors typically require higher, micromolar concentrations. researchgate.net This differential sensitivity underscores the selectivity of eprinomectin's primary mechanism of action against parasites. In some cases, ivermectin has been shown to inhibit GABA receptors in the nematode Caenorhabditis elegans.
Comparative Receptor Binding Affinity and Selectivity Studies
The potency of eprinomectin is rooted in its high binding affinity and selectivity for parasite-specific ion channels. Comparative studies involving various avermectins have elucidated differences in their interaction with these target receptors.
Eprinomectin and its parent compound, ivermectin, are among the most potent activators of invertebrate GluCls. Research on recombinant GluCls expressed in Xenopus oocytes demonstrates that ivermectin can activate these channels at nanomolar concentrations. frontiersin.org For instance, ivermectin activates GluClα3B channels from the parasitic nematode Haemonchus contortus with an estimated half-maximal effective concentration (EC₅₀) of approximately 0.1 nM and binds with a dissociation constant (Kd) of 0.35 nM. In contrast, its effect on vertebrate Cys-loop receptors, such as nicotinic, GABA type-A, and glycine (B1666218) receptors, occurs at significantly higher micromolar concentrations. researchgate.net This vast difference in affinity highlights the molecular basis for the compound's selective toxicity against invertebrates.
When compared to other avermectins, ivermectin is generally the most potent ligand for GluCls, followed by abamectin (B1664291). frontiersin.org Doramectin (B1670889) exhibits a similar potency to ivermectin on Cys-loop receptors. frontiersin.org The subtle structural differences among the avermectin (B7782182) analogues account for these variations in binding affinity and subsequent pharmacodynamic activity.
| Compound | Receptor/Organism | Parameter | Value | Reference |
|---|---|---|---|---|
| Ivermectin | GluCl (Invertebrate) | EC₅₀ (as activator) | 140 nM | frontiersin.org |
| Ivermectin | GluCl (Invertebrate) | EC₅₀ (as modulator) | 5 nM | frontiersin.org |
| Ivermectin | H. contortus GluClα3B | EC₅₀ | ~0.1 nM | |
| Ivermectin | H. contortus GluClα3B | Kd | 0.35 nM | |
| L-Glutamate | H. contortus GluClα3B | EC₅₀ | 27.6 µM | |
| L-Glutamate | C. elegans GluCl | EC₅₀ | 2.2 mM |
Species-Specific Pharmacodynamic Responses in Parasitic Organisms
The pharmacodynamic response to eprinomectin varies among different species of parasitic nematodes. This specificity is influenced by factors such as the expression patterns and subunit composition of GluCl receptors, as well as the potential for drug resistance mechanisms within the parasite population.
Eprinomectin demonstrates high efficacy against a broad spectrum of gastrointestinal and pulmonary nematodes. Studies have confirmed its potent activity against numerous economically significant parasites in livestock. For example, eprinomectin has been shown to be highly effective against adult stages of Cooperia oncophora, Haemonchus placei, and Ostertagia ostertagi. It has proven to be three times more efficacious against certain helminths compared to ivermectin in dose titration studies.
However, the level of efficacy can differ depending on the target species. Research has documented varying levels of persistent efficacy against challenge infections from different nematodes. Furthermore, the emergence of resistance in certain parasite populations, such as in Haemonchus contortus in dairy sheep, presents a significant challenge. This resistance can be linked to polymorphisms in the genes encoding GluCl subunits, which reduce the binding affinity of the drug. For example, a single amino acid substitution (L256F) in a GluCl subunit from Cooperia oncophora was found to decrease sensitivity to both glutamate and ivermectin.
| Parasite Species | Efficacy / Observation | Reference |
|---|---|---|
| Haemonchus placei | ≥90% efficacy at 21 days post-treatment | |
| Trichostrongylus axei | ≥90% efficacy at 21 days post-treatment | |
| Trichostrongylus colubriformis | ≥90% efficacy at 21 days post-treatment | |
| Cooperia oncophora | ≥90% efficacy at 28 days post-treatment | |
| Cooperia punctata | ≥90% efficacy at 28 days post-treatment | |
| Cooperia surnabada | ≥90% efficacy at 28 days post-treatment | |
| Dictyocaulus viviparus | ≥90% efficacy at 28 days post-treatment | |
| Nematodirus helvetianus | ≥90% efficacy at 28 days post-treatment | |
| Oesophagostomum radiatum | ≥90% efficacy at 28 days post-treatment | |
| Ostertagia ostertagi | ≥90% efficacy at 28 days post-treatment | |
| Haemonchus contortus | Resistant isolates identified in dairy sheep |
Pharmacokinetic Research of Eprinomectin in Target Species
Absorption Dynamics and Bioavailability Assessments
The absorption of eprinomectin varies significantly depending on the route of administration and the target species. For topically applied eprinomectin in cattle, the bioavailability is approximately 30%, ranging from 21% to 36%. Most of this absorption typically occurs within 7 to 10 days following treatment. In contrast, subcutaneous administration of eprinomectin in cattle leads to a substantially higher bioavailability of about 89%. Following subcutaneous injection, the maximal mean plasma concentration of 58 µg/L is typically achieved within 36 to 48 hours.
In other ruminant species, such as dairy goats and sheep, the bioavailability of topically applied eprinomectin is generally lower than in cattle. For dairy goats, the area under the curve (AUC) has been reported at 8.24 ng·d/mL, compared to 91-239 ng·d/mL in dairy cattle, suggesting that a 0.5 mg/kg pour-on dose might be less effective in goats than in cows. Similarly, in sheep, topical application results in lower bioavailability, with AUC values between 14 and 16 ng·d/mL. However, subcutaneous administration in sheep has shown higher bioavailability and a longer mean residence time compared to pour-on application. A peak plasma concentration of 24.44 ng/mL was observed 2 days post-subcutaneous administration in lactating sheep, with an absorption half-life (t1/2ka) of 12.10 ± 0.26 hours.
In cats, topical eprinomectin exhibits an average absolute bioavailability of 31%, with maximum plasma concentrations of 20 ng/mL typically reached 24 hours after dosing. Factors such as the drug formulation characteristics, individual animal variations, and even animal grooming behavior can significantly influence the systemic availability and kinetic disposition of transdermally administered eprinomectin.
Table 1: Eprinomectin Bioavailability and Peak Plasma Concentrations in Target Species
| Species | Route of Administration | Bioavailability (%) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Reference |
| Cattle | Topical | ~30% (21-36%) | 43.76 ng/mL (topical) | 2.02 days (topical) | |
| Cattle | Subcutaneous | ~89% | 58 µg/L (subcutaneous) | 36-48 hours (subcutaneous) | |
| Sheep | Subcutaneous | Higher than topical | 24.44 ng/mL | 2 days | |
| Goats | Topical | Lower than cattle | Variable, lower than cattle | Not specified | |
| Cats | Topical | ~31% | 20 ng/mL | 24 hours |
Systemic Distribution Patterns and Plasma Protein Binding Characterization
Eprinomectin exhibits extensive distribution within body tissues, a characteristic attributed to its lipophilic nature, which enables it to penetrate various tissues. Eprinomectin is highly bound to plasma proteins, with binding exceeding 99% in cattle, cats, rats, and dogs. This high protein binding influences its distribution and persistence in the body.
In cattle, the distribution of total residues in edible tissues shows a specific pattern, with the highest levels found in the liver, followed by the kidney, fat, and muscle. A notable feature of eprinomectin's distribution is its low affinity for milk. Studies in topically treated cattle have reported a milk-to-plasma concentration ratio between 0.1 and 0.2-fold. Similarly low ratios have been observed in sheep (0.6-0.8-fold) and goats (0.1-fold). This low distribution to milk means that only a small fraction of the total administered dose, typically between 0.03% and 0.3%, is excreted into the milk across different species.
Biotransformation Pathways and Metabolic Stability
Eprinomectin is not extensively metabolized in cattle following administration. The parent drug, particularly the B1a component, remains the most abundant residue, accounting for 90-95% of the total residues in tissues, plasma, and faeces. Metabolites generally constitute approximately 10% of the total residues found in plasma, milk, edible tissues, and faeces. The metabolism profile of eprinomectin is qualitatively and quantitatively consistent across various biological matrices and does not undergo significant changes over time after administration. The biotransformation processes primarily occur in the liver, leading to the formation of metabolites that are less pharmacologically active than the parent compound. In cats, eprinomectin B1a has also been shown to be metabolically stable.
Identification of Minor Metabolites and Metabolic Profiles
While eprinomectin is minimally metabolized, minor metabolites have been identified. In cattle, N-deacetylated B1a is a minor metabolite, typically representing less than 1.3% of the total residue, although it can be higher in specific tissues like hindquarter muscle (up to 3.9%). Other minor metabolites, each representing less than 7% of the total radiolabel, have been identified in samples. These include the 24a-hydroxymethyl, 24a-hydroxy, and 26a-hydroxymethyl metabolites of B1a. The metabolite profile in cattle is qualitatively similar to that observed in rats, where N-deacetylation is the primary metabolic route, with minor contributions from hydroxylation and hydroxymethylation. Eprinomectin itself is comprised of two components, B1a (≥90%) and B1b (≤10%), which differ by a methylene (B1212753) unit. The constant ratio of these two components in biological matrices indicates that they are metabolized at nearly equal rates.
Role of Efflux Transporters (e.g., P-glycoprotein) in Drug Disposition
Eprinomectin, like other macrocyclic lactones, is a substrate for P-glycoprotein (P-gp), an ATP-binding cassette transporter. P-gp plays a crucial role in the efflux of drugs from cells, influencing their absorption, distribution, metabolism, and excretion. Research in mice has demonstrated that P-gp significantly controls eprinomectin disposition, even more so than that of ivermectin. P-gp deficiency in mice led to a 3.3-fold increase in the area under the plasma concentration-time curve (AUC) for eprinomectin, highlighting its role in limiting systemic exposure. Eprinomectin is actively excreted by the intestine via a P-gp-dependent pathway. This transporter also acts as a protective barrier, limiting drug access to the brain and interfering with intestinal absorption.
Elimination Routes and Excretion Kinetics
Faeces is the primary route of elimination for eprinomectin in cattle, sheep, and cats. Biliary excretion plays a pivotal role in facilitating this faecal elimination. Urinary excretion of eprinomectin is minimal, typically accounting for less than 1% of the total administered dose. For instance, in beef cattle, 15-17% of the dose was recovered in faeces and only 0.35% in urine up to 28 days post-dosing.
The elimination half-life of eprinomectin varies by species and route of administration. In cattle, the half-life for depletion of total residue in tissues is approximately 8 days, while the elimination half-life from plasma is reported to be 65-75 hours. In sheep, a comparable elimination half-life of 62-78 hours has been observed. For goats, the elimination half-life is longer, at 91 hours following subcutaneous administration. In cats, topical administration results in a prolonged average terminal half-life of 114 hours due to slow absorption ("flip-flop" kinetics), whereas intravenous administration yields a shorter mean elimination half-life of 23 hours. Eprinomectin has been detected in reindeer faeces for up to 100 days after subcutaneous administration.
Comparative Pharmacokinetic Modeling Across Ruminant Species
Comparative pharmacokinetic studies reveal notable differences in eprinomectin disposition across various ruminant species, influenced by factors such as species, breed, lactation status, formulation type, and route of administration.
A key finding across ruminants is the consistently low excretion of eprinomectin into milk, making it distinct from other macrocyclic lactones like ivermectin and moxidectin (B1677422), for which milk excretion is a more significant elimination route. The milk-to-plasma ratios for eprinomectin are considerably lower (0.1-0.2 in cattle, 0.6-0.8 in sheep, and 0.1 in goats) compared to the near 1:1 ratios observed for ivermectin and moxidectin. This low partitioning into milk is a critical pharmacokinetic characteristic supporting its use in lactating dairy animals.
Plasma concentration profiles and AUC values for eprinomectin vary among species and with different dose rates. For example, a 0.5 mg/kg pour-on dose in lactating dairy sheep resulted in a considerably lower plasma Cmax (2.22 ± 0.88 ng/mL) compared to non-lactating sheep (5.60 ± 1.01 ng/mL) and lactating dairy cattle (43.76 ng/mL for topical administration or 44.0 ng/mL for subcutaneous administration).
Extended-release subcutaneous formulations of eprinomectin, particularly in cattle, exhibit a biphasic plasma concentration curve. An initial peak is observed 1 to 3 days post-treatment, followed by a gradual release and a second peak between days 70 and 91, with final elimination extending to days 105-154. This prolonged release profile is designed to provide sustained efficacy over an extended period.
Table 2: Comparative Pharmacokinetic Parameters of Eprinomectin in Ruminants (Selected Data)
| Species | Route of Administration | Cmax (ng/mL) | Tmax (days) | Elimination Half-life (hours) | Milk:Plasma Ratio | Reference |
| Cattle | Topical | 43.76 | 2.02 | 65-75 | 0.1-0.2 | |
| Cattle | Subcutaneous | 58000 (µg/L) | 1.5-2 | 65-75 | Not specified | |
| Sheep | Subcutaneous | 24.44 | 2 | 62-78 | 0.6-0.8 | |
| Goats | Subcutaneous | 20.7 (µg/L) | 1.5 | 91 | 0.1 |
Anthelmintic and Ectoparasiticidal Efficacy Research of Eprinomectin
Efficacy Against Gastrointestinal Nematodes
Eprinomectin demonstrates comprehensive efficacy against a wide array of gastrointestinal nematodes across various livestock species, including cattle, sheep, and goats. agrovetmarket.comcabidigitallibrary.orgveterinary-practice.comvetsurgeon.orgresearchgate.netnoahcompendium.co.uktubitak.gov.trd-nb.infochanellepharma.combimeda.ieresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net
Spectrum of Activity Across Various Genera and Species
Research indicates that eprinomectin exhibits high efficacy against numerous gastrointestinal nematode genera and species. researchgate.nettubitak.gov.trchanellepharma.combimeda.ieresearchgate.netresearchgate.netnih.govnih.gov
In cattle , eprinomectin has consistently shown high efficacy, ranging from ≥98% to over 99.5%, against both adult and fourth-stage larval (L4) infections of common gastrointestinal nematodes. researchgate.nettubitak.gov.trchanellepharma.combimeda.ieresearchgate.netresearchgate.netnih.govnih.gov Key species effectively controlled include Haemonchus placei, Ostertagia ostertagi, Trichostrongylus axei, Trichostrongylus colubriformis, Cooperia oncophora, Cooperia punctata, Cooperia surnabada, Nema-todirus helvetianus, Oesophagostomum radiatum, and Bunostomum phlebotomum. agrovetmarket.comresearchgate.netnoahcompendium.co.uktubitak.gov.trchanellepharma.combimeda.ieresearchgate.netresearchgate.netnih.govnih.gov Studies evaluating eprinomectin pour-on formulations in naturally infected cattle have reported fecal egg count reductions exceeding 99.5% based on geometric means and 97.3% based on arithmetic means. tubitak.gov.tr Efficacy has also been confirmed against adult stages of Ostertagia lyrata, Oesophagostomum spp., and Trichuris spp. agrovetmarket.comchanellepharma.combimeda.ienih.gov Furthermore, eprinomectin provides persistent activity against Ostertagia spp., Nematodirus helvetianus, and Dictyocaulus viviparus for up to 28 days, and against Cooperia spp., Trichostrongylus spp., and Haemonchus placei for up to 21 days. noahcompendium.co.ukchanellepharma.combimeda.ieitg.be
For goats , eprinomectin exhibits broad-spectrum activity against gastrointestinal nematodes. agrovetmarket.comveterinary-practice.comvetsurgeon.orgnih.govresearchgate.netresearchgate.netnih.gov Injectable eprinomectin achieved a 97.8% reduction against Haemonchus contortus and a 98.7% reduction against Trichostrongylus colubriformis. veterinary-practice.comvetsurgeon.org Topical administration to goats has resulted in a ≥99% reduction against adult Cooperia curticei, Haemonchus contortus, Nematodirus battus, Oesophagostomum venulosum, Ostertagia circumcincta, and Trichostrongylus colubriformis. nih.gov Oral administration of a topical eprinomectin formulation achieved 100% efficacy in naturally infected goats and ≥99.8% in experimentally infected animals with Haemonchus contortus and Trichostrongylus colubriformis. nih.gov
Table 1: Efficacy of Eprinomectin Against Key Gastrointestinal Nematodes
Efficacy Against Immature and Inhibited Larval Stages
Eprinomectin demonstrates significant efficacy against various larval stages of nematodes, including immature fourth-stage larvae (L4) and inhibited (hypobiotic) L4. noahcompendium.co.uktubitak.gov.trchanellepharma.comresearchgate.netresearchgate.netnih.govnih.govitg.belsu.edutdl.orgavma.org
In cattle , eprinomectin is highly effective (≥98% to >99%) against developing fourth-stage larvae and adult nematodes. researchgate.netnih.govnih.gov This includes efficacy against inhibited L4 of Ostertagia ostertagi and Cooperia spp. noahcompendium.co.uktubitak.gov.trchanellepharma.comtdl.orgavma.org Studies have reported over 99% efficacy against immature stages of Cooperia spp., Dictyocaulus viviparus, Haemonchus contortus, Nematodirus helvetianus, Oesophagostomum radiatum, Ostertagia ostertagi, Trichostrongylus axei, and Trichostrongylus colubriformis. nih.gov Eprinomectin has also been observed to be highly effective (>99%) in removing Ostertagia IL4. researchgate.net While some sources suggest it may lack activity against arrested or hypobiotic larvae of O. ostertagi in certain formulations, other studies contradict this, affirming its efficacy against inhibited L4. noahcompendium.co.uktubitak.gov.trchanellepharma.comlsu.edutdl.orgavma.org Macrocyclic lactones, as a class, are generally known for their excellent efficacy against arrested (hypobiotic) larvae. tdl.org
In sheep , eprinomectin has shown efficacy against inhibited fourth-stage Teladorsagia larvae. d-nb.info
Efficacy Against Pulmonary Nematodes
Eprinomectin is effective against lungworms in cattle, sheep, and goats. agrovetmarket.comchanellepharma.combimeda.ieresearchgate.nethpra.iemerckvetmanual.commsdvetmanual.comnih.gov
In cattle , eprinomectin is indicated for Dictyocaulus viviparus, including both adult and L4 stages, with reported efficacy rates ranging from ≥98% to over 99.5%. agrovetmarket.comresearchgate.netchanellepharma.combimeda.ieresearchgate.netresearchgate.netnih.govnih.govmerckvetmanual.commsdvetmanual.comnih.gov It provides persistent activity against D. viviparus for up to 28 days. noahcompendium.co.ukchanellepharma.combimeda.ie
In sheep , eprinomectin has demonstrated over 99% reduction against adult Dictyocaulus filaria. d-nb.info
For goats , eprinomectin is effective against Dictyocaulus filaria. researchgate.nethpra.iemsdvetmanual.com
Table 2: Efficacy of Eprinomectin Against Pulmonary Nematodes
| Host Species | Nematode Genus/Species | Efficacy (%) | Reference |
|---|---|---|---|
| Cattle | Dictyocaulus viviparus | ≥98 - >99.5 | researchgate.netchanellepharma.combimeda.ieresearchgate.netresearchgate.netnih.govnih.govnih.gov |
| Sheep | Dictyocaulus filaria | >99 | d-nb.info |
| Goats | Dictyocaulus filaria | Effective | researchgate.nethpra.iemsdvetmanual.com |
Efficacy Against External Parasites
Eprinomectin exhibits excellent ectoparasiticidal activity, effectively controlling a range of external parasites, including various mite and louse species. agrovetmarket.comtdl.orgresearchgate.netnih.gov
Studies on Mite Species
Eprinomectin has demonstrated high efficacy against several mange mites in cattle. noahcompendium.co.ukchanellepharma.combimeda.ieresearchgate.netnih.govavma.orgresearchgate.netmsdvetmanual.comcabidigitallibrary.org
In cattle , eprinomectin is highly effective against Chorioptes bovis and Sarcoptes scabiei var. bovis. noahcompendium.co.ukchanellepharma.combimeda.ieresearchgate.netnih.govavma.orgresearchgate.netmsdvetmanual.com Studies have shown that mite counts in treated cattle were significantly reduced compared to controls. Mites were not detected in skin scrapings from treated cattle by day 56 in trials against Chorioptes bovis and as early as day 7 in trials against Sarcoptes scabiei var. bovis. nih.govavma.orgresearchgate.net
For camels , eprinomectin may also be applicable for controlling sarcoptic mange. camelsandcamelids.com
Table 3: Efficacy of Eprinomectin Against Mite Species
| Host Species | Mite Species | Efficacy (Observation) | Reference |
|---|---|---|---|
| Cattle | Chorioptes bovis | Highly effective, mites not detected by day 56 | noahcompendium.co.ukchanellepharma.combimeda.ieresearchgate.netnih.govavma.orgresearchgate.netmsdvetmanual.com |
| Cattle | Sarcoptes scabiei var. bovis | Highly effective, mites not detected by day 7 | noahcompendium.co.ukchanellepharma.combimeda.ieresearchgate.netnih.govavma.orgresearchgate.netmsdvetmanual.com |
| Camels | Sarcoptes scabiei | Potential for control | camelsandcamelids.com |
Studies on Louse Species
Eprinomectin is effective against both sucking and biting lice species in cattle. chanellepharma.combimeda.ieresearchgate.netnih.govcapes.gov.br
In cattle , topical application of eprinomectin at dosages of ≥500 mcg/kg body weight demonstrated 100% efficacy against four common species of lice: the sucking lice Linognathus vituli, Haematopinus eurysternus, and Solenopotes capillatus, and the biting louse Damalinia (Bovicola) bovis. chanellepharma.combimeda.ieresearchgate.netnih.govcapes.gov.br Treated animals showed no lice on predilection sites after 14 days post-treatment, with this effect persisting until the termination of trials eight weeks later. nih.gov
Table 4: Efficacy of Eprinomectin Against Louse Species
| Host Species | Louse Species | Efficacy (%) | Reference |
|---|---|---|---|
| Cattle | Linognathus vituli | 100 | chanellepharma.combimeda.ieresearchgate.netnih.govcapes.gov.br |
| Cattle | Haematopinus eurysternus | 100 | chanellepharma.combimeda.ieresearchgate.netnih.govcapes.gov.br |
| Cattle | Solenopotes capillatus | 100 | chanellepharma.combimeda.ieresearchgate.netnih.govcapes.gov.br |
| Cattle | Damalinia (Bovicola) bovis | 100 | chanellepharma.combimeda.ieresearchgate.netnih.govcapes.gov.br |
Efficacy Against Myiasis-Causing Larvae
Eprinomectin has shown considerable efficacy against key myiasis-causing larvae in livestock, particularly Oestrus ovis and Hypoderma species.
Oestrus ovis (Nasal Bot Fly) Studies have evaluated the effectiveness of eprinomectin topical solutions against Oestrus ovis larvae, which primarily parasitize sheep and goats. In clinical trials, eprinomectin 5 mg/mL topical solution demonstrated 100% efficacy against the combined parasitic O. ovis larval stages in sheep. In goats, the efficacy was reported at 91.3% against the same larval stages nih.govcolab.wsresearchgate.net. Further research in naturally infested Merino sheep indicated that a 1 mg/kg body weight dose of eprinomectin pour-on achieved 100% efficacy against O. ovis, while a 0.5 mg/kg dose resulted in 83.5% efficacy researchgate.netresearchgate.netnih.gov.
Table 1: Efficacy of Eprinomectin Against Oestrus ovis Larvae
| Host Animal | Eprinomectin Formulation/Dose | Efficacy Against O. ovis Larvae | Reference |
| Sheep | 5 mg/mL topical solution | 100% | nih.govcolab.wsresearchgate.net |
| Goats | 5 mg/mL topical solution | 91.3% | nih.govcolab.wsresearchgate.net |
| Sheep | Pour-on (1 mg/kg) | 100% | researchgate.netresearchgate.netnih.gov |
| Sheep | Pour-on (0.5 mg/kg) | 83.5% | researchgate.netresearchgate.netnih.gov |
Hypoderma spp. (Cattle Grubs/Warble Flies) Eprinomectin has proven highly effective in controlling Hypoderma species, which cause subcutaneous myiasis in cattle. Topical application of eprinomectin at 500 micrograms/kg has demonstrated high efficacy, approaching 100%, against all larval stages (L1, L2, and L3) of Hypoderma species nih.gov. Extended-release injectable formulations of eprinomectin have also shown 100% efficacy against first- and second- or third-stage larvae of Hypoderma bovis and Hypoderma lineatum researchgate.netresearchgate.net. Macrocyclic lactones, including eprinomectin, are considered primary treatments due to their nearly complete efficacy against Hypoderma first-stage larvae researchgate.net.
Investigation of Persistent Anthelmintic Activity
The persistent anthelmintic activity of eprinomectin is a critical aspect of its utility, providing prolonged protection against helminth re-infestation.
In Cattle Extended-release injectable eprinomectin has demonstrated persistent effectiveness against strongylid nematode egg counts for up to 120 days post-treatment, achieving reductions of ≥95% nih.gov. Topical eprinomectin has shown persistent activity for 28 days against Ostertagia species, Nematodirus helvetianus, and Dictyocaulus viviparus. Its persistent activity extends to 21 days against Cooperia species, Trichostrongylus species, and Haemonchus placei itg.be. A prolonged-release formulation of eprinomectin (LONGRANGE) exhibited persistent efficacy for up to 120 days against Haemonchus contortus and up to 100 days against Cooperia oncophora, Cooperia punctata, Oesophagostomum radiatum, and Trichostrongylus axei. This formulation also provided persistent efficacy for up to 70 days against Dictyocaulus viviparus, Ostertagia ostertagi, and Bunostomum phlebotomum europa.eu. Comparative studies indicated that eprinomectin maintained consistently lower egg counts and higher reduction values than ivermectin through Day 70 post-treatment nih.gov.
Table 2: Persistent Efficacy of Eprinomectin Against Nematodes in Cattle
| Nematode Species/Genera | Eprinomectin Formulation | Duration of Persistent Efficacy | Reference |
| Strongylids | Extended-release injectable | ≥95% reduction for 120 days | nih.gov |
| Ostertagia spp. | Topical | 28 days | itg.be |
| Nematodirus helvetianus | Topical | 28 days | itg.be |
| Dictyocaulus viviparus | Topical | 28 days | itg.be |
| Cooperia spp. | Topical | 21 days | itg.be |
| Trichostrongylus spp. | Topical | 21 days | itg.be |
| Haemonchus placei | Topical | 21 days | itg.be |
| Haemonchus contortus | Prolonged-release injectable | Up to 120 days | europa.eu |
| Cooperia oncophora | Prolonged-release injectable | Up to 100 days | europa.eu |
| Cooperia punctata | Prolonged-release injectable | Up to 100 days | europa.eu |
| Oesophagostomum radiatum | Prolonged-release injectable | Up to 100 days | europa.eu |
| Trichostrongylus axei | Prolonged-release injectable | Up to 100 days | europa.eu |
| Ostertagia ostertagi | Prolonged-release injectable | Up to 70 days | europa.eu |
| Bunostomum phlebotomum | Prolonged-release injectable | Up to 70 days | europa.eu |
In Sheep and Goats In dairy ewes, both pour-on and injectable formulations of eprinomectin demonstrated high efficacy (92.1–99.9%) against gastrointestinal nematodes over a 75-day period mdpi.comnih.gov. Injectable eprinomectin has also shown persistent activity against gastrointestinal nematodes for more than 28 days in dairy sheep researchgate.net. Topical eprinomectin (0.5% w/v) was highly efficacious against a broad range of ovine gastrointestinal nematodes and Dictyocaulus filaria lungworms, achieving over 99% reduction in nematode counts d-nb.info. In naturally infected sheep, eprinomectin was 100% effective against Dictyocaulus filaria and 91% effective against Cystocaulus ocreatus, with efficacy maintained for at least 42 days cambridge.org.
Table 3: Persistent Efficacy of Eprinomectin Against Nematodes in Sheep and Goats
| Host Animal | Nematode Species/Genera | Eprinomectin Formulation | Duration of Persistent Efficacy / Efficacy Percentage | Reference |
| Sheep/Goats | Gastrointestinal Nematodes | Pour-on and Injectable | 92.1–99.9% efficacy over 75 days | mdpi.comnih.gov |
| Dairy Sheep | Gastrointestinal Nematodes | Injectable | >28 days | researchgate.net |
| Sheep | Gastrointestinal Nematodes | Topical (0.5% w/v) | >99% reduction | d-nb.info |
| Sheep | Dictyocaulus filaria | Pour-on | 100% efficacy for at least 42 days | cambridge.org |
| Sheep | Cystocaulus ocreatus | Pour-on | 91% efficacy for at least 42 days | cambridge.org |
In Donkeys Topical administration of eprinomectin in donkeys proved completely effective (100%) against strongyle nematodes on days 7 and 14, and remained highly effective (>99%) until the end of the 56-day study period avma.org.
Table 4: Persistent Efficacy of Eprinomectin Against Nematodes in Donkeys
| Host Animal | Nematode Species/Genera | Eprinomectin Formulation | Duration of Persistent Efficacy | Reference |
| Donkeys | Strongyle nematodes | Topical | 100% at 7 & 14 days, >99% at 56 days | avma.org |
Anthelmintic Resistance Dynamics and Management in Eprinomectin
Methodologies for Detection and Characterization of Eprinomectin Resistance
Accurate and timely detection of anthelmintic resistance is the cornerstone of effective parasite control programs. A variety of in vivo, in vitro, and molecular techniques are available to assess the susceptibility of nematode populations to eprinomectin.
In Vivo Diagnostic Approaches (e.g., Fecal Egg Count Reduction Test)
The Fecal Egg Count Reduction Test (FECRT) is the most common in vivo method for detecting anthelmintic resistance in ruminants. inia.uy This test compares the number of nematode eggs per gram of feces (EPG) before and after treatment with an anthelmintic. A reduction in egg count below a certain threshold, typically 95%, suggests the presence of resistant nematodes. d-nb.infonih.gov
Several studies have utilized the FECRT to evaluate eprinomectin efficacy. For instance, a study in Poland on a goat herd with a history of benzimidazole (B57391) resistance reported a fecal egg count reduction of only 0% to 20% after eprinomectin treatment, confirming resistance. cabidigitallibrary.orgnih.gov In this particular case, the primary resistant species identified was Haemonchus contortus. cabidigitallibrary.orgnih.gov Similarly, a large-scale study in canton Berne, Switzerland, investigated 43 goat farms and found that none of the nematode populations were susceptible to eprinomectin at the required level, with a mean egg count reduction of just 40%. nih.govdaneshyari.com
A case study in the Drôme Valley, France, highlighted the importance of considering the route of administration when interpreting FECRT results. Initial treatment failure was observed on two farms, one with goats treated orally and another with ewes treated topically. A second treatment with injectable eprinomectin revealed true resistance in the goat farm (FECRT of 23%), whereas the treatment was effective in the ewe farm (FECRT of 99%), suggesting the initial failure in the ewes was due to the topical administration route. orgprints.org
The World Association for the Advancement of Veterinary Parasitology (WAAVP) provides standardized guidelines for conducting FECRT to ensure consistency and comparability of results. cabidigitallibrary.org The calculation of FECR% can be done using different formulas, which can sometimes lead to varied interpretations of resistance status. cabidigitallibrary.orgresearchgate.net
Table 1: Example of Fecal Egg Count Reduction Test (FECRT) Data for Eprinomectin in Goats
| Study Location | Host | Predominant Nematode Species | Eprinomectin FECR (%) | Resistance Status |
| Poland | Goats | Haemonchus contortus | 0-20% | Resistant |
| Switzerland | Goats | Not specified | 40% (mean) | Resistant |
| France | Goats | Not specified | 23% | Resistant |
| France | Ewes | Not specified | 99% (after injectable) | Susceptible |
This table is for illustrative purposes and synthesizes data from multiple sources. cabidigitallibrary.orgdaneshyari.comorgprints.org
In Vitro Diagnostic Techniques (e.g., Egg Hatch Test, Larval Development Test)
In vitro assays offer a less laborious and more controlled alternative to in vivo tests for detecting anthelmintic resistance. These tests assess the effect of an anthelmintic on a specific life stage of the parasite in a laboratory setting.
The Egg Hatch Test (EHT) evaluates the concentration of an anthelmintic required to inhibit 50% of nematode eggs from hatching (EC50). While widely used for benzimidazoles, its application for macrocyclic lactones like eprinomectin is less common.
The Larval Development Test (LDT) is considered a more versatile in vitro assay, capable of detecting resistance to the three main classes of anthelmintics. This test determines the concentration of a drug that inhibits 50% of eggs from developing into third-stage larvae (L3). A study in Poland utilized the LDT on pooled fecal samples from a goat herd, which indicated the presence of resistance to macrocyclic lactones and levamisole (B84282) even before the FECRT was conducted. cabidigitallibrary.orgnih.gov The main species that developed into L3 larvae in the presence of ivermectin aglycone were Haemonchus contortus and Teladorsagia spp. cabidigitallibrary.org A cross-sectional study in Polish goat herds used the LDT to assess the prevalence of resistance, finding that 95% of herds had macrocyclic lactone-resistant gastrointestinal nematodes. d-nb.infonih.gov
The Larval Migration Inhibition Assay (LMIA) assesses the effect of an anthelmintic on the motility of L3 larvae. This test has been evaluated for its ability to detect ivermectin resistance and could be a beneficial alternative for monitoring the efficacy of macrocyclic lactones.
Application of Molecular Biology Techniques for Resistance Marker Identification
Molecular biology techniques offer the potential for rapid and sensitive detection of resistance-associated genetic markers, even when the frequency of resistant individuals in a population is low. These methods can overcome some of the limitations of in vivo and in vitro tests, which often require a higher prevalence of resistance for detection.
Techniques such as Polymerase Chain Reaction (PCR) and DNA sequencing are fundamental to identifying single nucleotide polymorphisms (SNPs) and other genetic variations associated with resistance. In the context of macrocyclic lactone resistance, research has focused on genes encoding drug targets and transport proteins.
While specific molecular markers for eprinomectin resistance are still under extensive investigation, studies on the closely related ivermectin provide valuable insights. For example, mutations in the genes encoding glutamate-gated chloride channels (GluCls), the primary target of macrocyclic lactones, have been linked to ivermectin resistance in Cooperia oncophora. nih.govmcgill.ca Similarly, real-time PCR has been used to identify nematode species surviving treatment, providing crucial information on which species are developing resistance.
Forward genetics approaches, such as genetic crosses between susceptible and resistant parasite strains, are powerful tools for identifying the genomic regions and specific genes responsible for resistance. One such study in Haemonchus contortus implicated the transcription factor cky-1 in ivermectin resistance. nih.gov
Epidemiological Studies on the Prevalence and Emergence of Resistance
Epidemiological studies are crucial for understanding the geographical distribution, frequency, and risk factors associated with the development of eprinomectin resistance.
Resistance to eprinomectin in gastrointestinal nematodes of goats is a well-documented and widespread problem in Europe. A study conducted in canton Berne, Switzerland, revealed a high prevalence of eprinomectin resistance, with an estimated 95% of goat farms affected. nih.govdaneshyari.com In Poland, the first case of eprinomectin resistance in goats was reported in a herd with pre-existing resistance to benzimidazoles, suggesting a potential for multi-drug resistance development. cabidigitallibrary.orgnih.gov A subsequent nationwide survey in Poland using the Larval Development Test found that 95% of the 42 investigated dairy goat herds harbored nematodes resistant to macrocyclic lactones. d-nb.infonih.gov The most prevalent resistant genera identified were Haemonchus contortus and Trichostrongylus spp. d-nb.infonih.gov Eprinomectin-resistant populations of Haemonchus contortus are also increasingly being reported in dairy sheep farms in Southwestern France. researchgate.net
In cattle, while specific data on eprinomectin resistance is less abundant, resistance to the broader class of macrocyclic lactones is a growing concern globally. A systematic review and meta-analysis indicated that on cattle farms with reported anthelmintic resistance, 83.3% had resistance to macrocyclic lactones. inia.uy The nematode genus most frequently reported as resistant to macrocyclic lactones in cattle is Cooperia spp. inia.uyresearchgate.net
The emergence of resistance is often linked to management practices that increase selection pressure for resistant parasites. These include the frequent use of the same anthelmintic class, underdosing, and treatment of all animals in a herd regardless of their level of infection. cabidigitallibrary.org
Table 2: Prevalence of Eprinomectin/Macrocyclic Lactone Resistance in Goats
| Country | Prevalence of Resistance | Primary Resistant Species | Method of Detection |
| Switzerland | ~95% of farms | Not specified | FECRT |
| Poland | 95% of herds | Haemonchus contortus, Trichostrongylus spp. | LDT |
| France | Increasingly reported | Haemonchus contortus | Not specified |
This table synthesizes data from multiple epidemiological studies. d-nb.infonih.govdaneshyari.comnih.govresearchgate.net
Genetic and Molecular Mechanisms Underlying Eprinomectin Resistance
The development of resistance to eprinomectin is a genetic phenomenon, resulting from the selection of nematodes with heritable traits that allow them to survive treatment. The molecular mechanisms underlying this resistance are complex and can involve alterations in the drug's target site or changes in drug metabolism and transport.
Target Site Modifications
The primary target of eprinomectin and other macrocyclic lactones are glutamate-gated chloride channels (GluCls), which are ligand-gated ion channels found only in invertebrates. mcgill.ca The binding of the drug to these channels leads to an influx of chloride ions, causing hyperpolarization of the neuronal or muscle cell membrane, resulting in paralysis and death of the parasite.
Mutations in the genes encoding the subunits of GluCls can alter the structure of the channel, reducing its affinity for eprinomectin and thereby conferring resistance. Research on ivermectin-resistant Cooperia oncophora has identified specific mutations in the GluClα3 and GluClβ subunits. nih.govmcgill.ca For example, a single amino acid substitution (L256F) in the GluClα3 subunit was found to be responsible for a significant decrease in sensitivity to both glutamate (B1630785) and ivermectin. nih.govnih.gov These findings in a closely related compound and parasite species provide a strong indication of the types of target site modifications that could be involved in eprinomectin resistance.
Another mechanism of resistance involves changes in drug transport and metabolism, often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gps). nih.gov These transporters act as efflux pumps, actively removing xenobiotics, including anthelmintics, from the cells of the parasite, thereby reducing the intracellular concentration of the drug at its target site. nih.govnih.govmadbarn.com Overexpression of P-gp genes has been observed in ivermectin-resistant strains of Haemonchus contortus. nih.govbohrium.com While the direct role of P-glycoproteins in eprinomectin resistance is still being elucidated, the low elimination of eprinomectin in the milk of treated animals compared to other macrocyclic lactones might be related to its interaction with another ABC transporter, the Breast Cancer Resistance Protein (BCRP). nih.gov
Drug Efflux Mechanisms
A significant factor in the development of resistance to eprinomectin and other macrocyclic lactones (MLs) is the action of drug efflux pumps. nih.gov These mechanisms involve transmembrane transporter proteins that actively pump anthelmintics out of the parasite's cells, reducing the intracellular drug concentration at the target site and thereby diminishing its efficacy. nih.govnih.gov
The most studied of these are P-glycoproteins (P-gp), which are members of the ATP-binding cassette (ABC) transporter superfamily. mdpi.com Research has demonstrated that an overexpression or alteration of P-gp is associated with resistance to MLs, including ivermectin, in various nematode parasites. nih.govmdpi.com For instance, studies on the sheep nematode parasite Haemonchus contortus have shown that P-gp gene expression is higher in ivermectin-selected strains compared to unselected ones. nih.gov This suggests that the parasites adapt to the drug by enhancing their ability to expel it. mdpi.com While much of the research has focused on ivermectin, the findings are considered relevant to other MLs like eprinomectin due to their similar structures and modes of action. nih.gov
The inhibition of these P-gp transporters has been shown to increase the efficacy of MLs against resistant parasite strains. nih.gov For example, the use of a P-gp inhibitor, verapamil (B1683045), increased the effectiveness of ivermectin and moxidectin (B1677422) against a resistant strain of H. contortus in laboratory studies. nih.gov This line of research indicates that P-glycoproteins play a crucial role in the resistance dynamics of this anthelmintic class. researchgate.net
Table 1: Research Findings on P-glycoprotein (P-gp) and Macrocyclic Lactone Resistance
| Parasite Species | Research Finding | Implication for Resistance | Reference |
|---|---|---|---|
| Haemonchus contortus (Sheep) | Expression of P-gp mRNA was higher in ivermectin-selected strains than in unselected strains. | Increased P-gp expression is linked to the resistance mechanism, likely by pumping the drug out of cells. | nih.gov |
| Haemonchus contortus (Sheep) | The P-gp inhibitor verapamil increased the efficacy of ivermectin and moxidectin against a resistant strain. | Blocking the P-gp efflux pump can restore sensitivity to macrocyclic lactones. | nih.gov |
| Cyathostomins (Horses) | Transcription of the pgp-9 gene was significantly increased in ivermectin-resistant larvae after drug exposure. | Specific P-gp genes are upregulated in response to drug exposure in resistant parasites. | researchgate.net |
| General Nematodes | P-gp and other ABC transporters are overexpressed in response to ML-based treatments, leading to therapy failure. | Efflux pumps are a common mechanism of resistance across different parasite species. | nih.gov |
Research into Strategies for Mitigating Resistance Development
The growing prevalence of anthelmintic resistance necessitates a shift away from reliance on chemical treatments alone. fao.org Research has focused on developing sustainable strategies that preserve the effectiveness of existing drugs like eprinomectin. These strategies aim to reduce the selection pressure that drives resistance, primarily by minimizing drug exposure to the parasite population while maintaining animal health and productivity. fao.orgboehringer-ingelheim.com Key areas of research include targeted selective treatments, the role of refugia, and integrated parasite control programs. vettimes.com
Principles of Targeted Selective Treatment
Targeted Selective Treatment (TST) is a strategy where only a proportion of animals in a herd or flock are treated with an anthelmintic. agrisearch.orgentomoljournal.com This approach moves away from traditional whole-group treatments, with the goal of reducing drug use and slowing the development of anthelmintic resistance. entomoljournal.comcombar-ca.eu The selection of animals for treatment is based on specific indicators that identify individuals most likely to benefit from the intervention or those contributing most to pasture contamination. agrisearch.org
Pathophysiological Indicators: These relate to the clinical signs of parasitism. entomoljournal.com Examples include the FAMACHA system, which assesses the color of the ocular mucous membranes to detect anemia caused by blood-feeding parasites like Haemonchus contortus. entomoljournal.com Other indicators are body condition scoring (BCS) and scoring the degree of diarrhea (dag score). entomoljournal.comcombar-ca.eu
Performance-Based Indicators: These use production metrics to identify animals whose performance is negatively impacted by parasites. entomoljournal.com Common indicators include live weight gain in growing animals and milk yield in dairy animals. entomoljournal.comcombar-ca.eu Studies have shown that performance-based TST can reduce anthelmintic usage by 50% while maintaining the live weight gain of animals compared to monthly treatments. entomoljournal.com
Parasitological Indicators: This method involves using fecal egg counts (FEC) to determine the level of infection in individual animals. entomoljournal.com Animals with FECs above a certain threshold are selected for treatment. agrisearch.org
The successful implementation of TST depends on its on-farm practicality and economic benefit. agrisearch.org
Table 2: Indicators for Targeted Selective Treatment (TST)
| Indicator Category | Specific Indicator | Description | Primary Application |
|---|---|---|---|
| Pathophysiological | FAMACHA© System | Assesses the color of the eye's mucous membranes to grade the level of anemia. | Hematophagous (blood-feeding) parasites like Haemonchus contortus in small ruminants. entomoljournal.com |
| Body Condition Score (BCS) | Evaluates the animal's fat reserves to identify unthrifty individuals. A low BCS can trigger treatment. nih.gov | All ruminants; particularly useful in subclinical infections. nih.gov | |
| Diarrhea / Dag Score | Scores the severity of diarrhea or fecal soiling of the perineal region. | Gastrointestinal nematodes causing diarrhea. entomoljournal.com | |
| Performance-Based | Live Weight Gain | Monitors the growth rate of young animals; those failing to meet target weights are treated. entomoljournal.com | Growing lambs, kids, and calves. entomoljournal.com |
| Milk Yield | Identifies a drop in milk production in dairy animals that may be attributable to parasitism. entomoljournal.com | Dairy ewes, goats, and cattle. | |
| Parasitological | Fecal Egg Count (FEC) | Measures the number of parasite eggs per gram of feces to quantify infection levels. agrisearch.org | All livestock; used to identify heavily infected animals contributing to pasture contamination. agrisearch.org |
Role of Refugia in Resistance Management
The concept of "refugia" is fundamental to modern parasite control and slowing the development of anthelmintic resistance. boehringer-ingelheim.comup.ac.za Refugia is defined as the proportion of a parasite population that is not exposed to an anthelmintic treatment. nih.gov This unexposed population resides in untreated animals and on the pasture as free-living stages. boehringer-ingelheim.com
Strategies to maintain refugia include selectively not treating a percentage of the herd, often the healthiest and most mature animals that have better immunity. boehringer-ingelheim.combi-animalhealth.com A study in Georgia found that the only one of twelve cow-calf operations without anthelmintic resistance was a farm that incorporated refugia into its deworming program. bi-animalhealth.com Research has demonstrated the value of this approach in cattle. A 2025 study compared the effects of extended-release eprinomectin (ERE) and doramectin (B1670889) (DOR) in stocker cattle where a subset of animals was left untreated to serve as a source of refugia. nih.govnih.gov
Table 3: Fecal Egg Count (FEC) in Stocker Cattle with a Refugia Group
| Day of Study | Treatment Group | Mean Fecal Egg Count (eggs per gram) |
|---|---|---|
| Day 105 | Extended-Release Eprinomectin (ERE) | 46.45 |
| Doramectin (DOR) | 155.30 | |
| Day 130 | Extended-Release Eprinomectin (ERE) | 9.65 |
| Doramectin (DOR) | 22.51 | |
| Data from a study where a subset of animals (n=47) was left untreated (REF) and commingled with treated groups to provide refugia. Fecal samples were collected from approximately 10% of animals in each group. The ERE group showed significantly lower fecal egg counts compared to the DOR group at both time points. nih.gov |
Environmental Fate and Ecotoxicological Research of Eprinomectin
Environmental Degradation Pathways and Persistence
Eprinomectin's persistence in the environment is influenced by several factors, including its interaction with soil and its susceptibility to degradation by light and microorganisms. While some studies suggest it is moderately to highly persistent, others indicate it is readily eliminated from aquatic and terrestrial environments due to various degradation processes. The persistence of eprinomectin is dependent on soil type, oxygen content, and microbial activity. nih.gov
Soil Adsorption and Mobility Characteristics
Eprinomectin exhibits strong adsorption to soil particles, which significantly limits its mobility. The organic carbon-water partition coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, is a key indicator of its mobility.
Compounds with high Koc values have a strong affinity for soil and are less likely to leach into groundwater. Eprinomectin's Koc values have been reported to be high, indicating it binds tightly to soil organic matter and is considered immobile. d-nb.info This strong binding affinity suggests a low potential for translocation through the soil profile and contamination of groundwater. The adsorption process is influenced by soil properties such as organic matter content, pH, and clay content. dntb.gov.uamdpi.com
Table 1: Soil Adsorption and Mobility of Eprinomectin
Parameter Value Interpretation log Koc (mL/g) 3.63 - 4.12 High affinity for soil organic matter
Log Koc values reveal a high affinity of eprinomectin for the organic matter in soils and sediments. d-nb.info
Photodegradation Kinetics in Aquatic and Terrestrial Environments
Photodegradation, or the breakdown of compounds by light, is a significant pathway for the dissipation of eprinomectin in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. Studies have shown that eprinomectin degrades rapidly when exposed to sunlight. researchgate.net In aquatic environments, the half-life of eprinomectin due to photodegradation can be very short, facilitating its swift elimination. On terrestrial surfaces, such as on dung pats from treated animals, photodegradation also contributes to its breakdown.
Table 2: Photodegradation Half-Life of Eprinomectin in Water
Condition Half-Life (Days) Summer Sunlight 0.29 Winter Sunlight 1.10
These values represent the minimum half-lives near the surface of open, flat bodies of water under clear skies.
Biodegradation Rates and Hydrolytic Stability in Various Media
Biodegradation by soil microorganisms is a key process in the breakdown of eprinomectin in the terrestrial environment. The rate of biodegradation is influenced by environmental conditions, particularly the presence of oxygen.
Under aerobic (oxygen-present) conditions, eprinomectin is moderately persistent in soil. nih.govHowever, under anaerobic (oxygen-absent) conditions, its degradation is significantly slower, leading to high persistence. In cattle manure, eprinomectin also demonstrates considerable persistence. nih.gov Hydrolytic stability, or the resistance to breakdown by water, is another factor affecting eprinomectin's persistence. It is generally stable to hydrolysis, with long half-lives across a range of pH values.
Table 3: Biodegradation and Hydrolysis Half-Life of Eprinomectin
Medium/Condition Parameter Half-Life (Days) Soil (Aerobic) DT50 38 - 53 Soil (Anaerobic) DT50 691 - 1491 Cattle Manure DT50 333 Water (pH 4) Hydrolysis Half-Life 622 Water (pH 5) Hydrolysis Half-Life 614 Water (pH 7) Hydrolysis Half-Life 2026 Water (pH 9) Hydrolysis Half-Life 414
DT50 (Dissipation Time 50%) is the time required for 50% of the initial concentration to dissipate. nih.gov
Environmental Biotransformation and Metabolite Profiling
As eprinomectin degrades in the environment, it is transformed into various degradation products or metabolites. Identifying these products and understanding the pathways of transformation are crucial for a complete environmental risk assessment.
Identification of Environmental Degradation Products
Research has been conducted to identify the degradation products of eprinomectin under various stress conditions, including exposure to acid, base, oxidation, heat, and light. nih.govdigitellinc.comThese studies, often referred to as forced degradation studies, help to understand the potential breakdown products that may form in the environment.
A total of six major degradation products have been formed under these various stress conditions. nih.govresearchgate.netSpecific degradation products that have been identified include:
Methanol adduct B1a #1 and #2: Observed during acid-stressed degradation in the presence of methanol. nih.govdigitellinc.com* 2-epimer of EPM: An isomer of eprinomectin. researchgate.net* Δ2,3-EPM: A structural isomer of eprinomectin. researchgate.net* N-deacetylated B1a: A minor metabolite found in cattle feces. inchem.org* 24a-hydroxymethyl, 24a-hydroxy, and 26a-hydroxymethyl metabolites of B1a: Other minor metabolites identified. inchem.org In soil, degradation products have been characterized as being more polar than the parent eprinomectin compound, though their specific structures were not always identified in early environmental studies.
Predictive Modeling of Environmental Biotransformation Pathways
Predictive modeling is an emerging tool used to anticipate the environmental fate of chemical compounds. For eprinomectin, models have been used to describe its dissipation kinetics in soil and cattle manure. nih.gov
Simple First Order (SFO) model: Best described eprinomectin dissipation in soil under aerobic conditions. nih.gov* Hockey Stick (HS) model: Best described dissipation in soil under anaerobic conditions. nih.gov* First Order Multi Compartment (FOMC) model: Best described dissipation in cattle manure. nih.gov While these models are useful for predicting dissipation rates, the predictive modeling of specific biotransformation pathways is a more complex and developing area. Advances in machine learning and cheminformatics are leading to the development of tools that can predict biodegradation pathways for chemical substances, which could be applied to eprinomectin in the future. nih.govresearchgate.netwickerlab.orgThese approaches aim to reduce the need for extensive, expert-based rule creation by using computational methods to predict reaction products. nih.govresearchgate.net
Ecotoxicological Impact on Non-Target Organisms
Eprinomectin, a member of the avermectin (B7782182) family of macrocyclic lactones, is widely used in the agricultural sector. nih.gov While effective against parasites in livestock, a significant portion of the administered compound is excreted in its active form, leading to environmental contamination and potential impacts on non-target organisms. nih.gov Research into the ecotoxicological effects of eprinomectin has revealed varying degrees of toxicity across different environmental compartments and species.
Toxicity to Aquatic Organisms (Fish, Invertebrates)
Eprinomectin is recognized as being very toxic to aquatic organisms. europa.eu The risk to aquatic ecosystems is a key consideration in its environmental safety assessment. europa.eu
Studies on fish have demonstrated that even low, environmentally relevant concentrations of eprinomectin can induce significant physiological and behavioral changes. In one study, the fish species Rhamdia quelen (jundiá) was exposed to eprinomectin concentrations in water ranging from 1.124 to 3.976 µg L⁻¹. The exposed fish exhibited altered natural behaviors, including hyperlocomotion and spending more time near the water's surface. These behavioral changes were linked to neurotoxic effects. Researchers observed an increase in cerebral reactive oxygen species (ROS), indicating oxidative stress, and a decrease in the activity of the enzyme acetylcholinesterase (AChE) in the brain. At the highest concentration, the activity of the sodium-potassium ATPase pump (Na+/K+-ATPase) was also reduced. These enzymatic inhibitions can impair neuronal function and are believed to be a direct cause of the observed behavioral alterations. Notably, these neurotoxic and behavioral effects persisted even after the fish were placed in eprinomectin-free water for 48 hours, suggesting residual impacts of the compound.
Interactive Table: Neurotoxic Effects of Eprinomectin on Rhamdia quelen
| Concentration (µg L⁻¹) | Exposure Duration | Observed Effects |
| 1.809 | 24 and 48 hours | Altered behavior (hyperlocomotion), increased cerebral ROS, decreased cerebral AChE activity |
| 3.976 | 24 and 48 hours | Altered behavior (hyperlocomotion), increased cerebral ROS, decreased cerebral AChE activity, reduced cerebral Na+/K+-ATPase activity |
Beyond fish, avermectins as a class are known to be highly toxic to aquatic invertebrates, which can be exposed through contaminated water and sediment.
Effects on Terrestrial Invertebrates (e.g., Earthworms, Dung Beetles)
The impact of eprinomectin is particularly pronounced in the dung ecosystem. Feces from treated animals can contain high concentrations of the compound, directly affecting coprophagous (dung-feeding) organisms that are vital for dung degradation and nutrient cycling.
In contrast, the effects on other terrestrial invertebrates, such as earthworms, appear to be less severe. A study assessing the environmental safety of eprinomectin for the earthworm Lumbricus terrestris found a wide margin of safety. Earthworms were fed feces from cattle treated with a pour-on formulation, which contained eprinomectin concentrations up to 3.34 mg kg⁻¹ (dry weight). The study reported no significant differences in the survival, behavior, or weight changes of the earthworms fed with contaminated feces compared to those fed control feces. This suggests that under typical usage conditions, eprinomectin may not adversely affect feeding or weight gain in this species.
Phytotoxicity and Genotoxic Effects on Terrestrial Flora
While veterinary medicines are not always considered in plant ecotoxicology, their release into soil can impact terrestrial flora. nih.gov Studies using the onion (Allium cepa) as a bioindicator have shown that environmentally realistic concentrations of eprinomectin can induce both phytotoxic (toxic to plants) and genotoxic (damaging to DNA) effects. nih.gov
In one key study, Allium cepa seeds were germinated in soil contaminated with a range of eprinomectin concentrations. While seed germination itself was not affected, root development was negatively impacted at several concentrations, from as low as 0.5 µg/g up to 128.0 µg/g. wikipedia.org The speed of germination was also significantly altered at concentrations between 1.0 µg/g and 64.0 µg/g. wikipedia.orgeuropa.eu
From a genotoxic perspective, the compound was found to induce chromosomal aberrations and the formation of micronuclei in the plant's meristematic cells, indicating DNA damage. wikipedia.org Significant induction of micronuclei was observed at most concentrations tested, although this damage did not appear to persist in the next generation of cells. wikipedia.org These findings demonstrate that eprinomectin has the potential to be both phytotoxic and genotoxic to plants. nih.govwikipedia.org
Interactive Table: Phytotoxic and Genotoxic Effects of Eprinomectin on Allium cepa
| Concentration (µg/g in soil) | Effect Type | Specific Observation |
| 0.5 - 128.0 | Phytotoxicity | Affected root development at multiple concentrations within this range. wikipedia.org |
| 1.0 - 64.0 | Phytotoxicity | Significantly changed germination speed at multiple concentrations within this range. wikipedia.org |
| >0.5 | Genotoxicity | Significant induction of micronuclei in meristematic cells. wikipedia.org |
| 2.5 | Genotoxicity | Significant difference in the mitotic index. wikipedia.org |
| 12.5 | Genotoxicity | Significant difference in the genotoxicity index. wikipedia.org |
Impact on Avian Species
Direct research on the toxicity of eprinomectin to avian species is limited. However, studies on the broader avermectin class provide insights into potential impacts. One study on pigeons exposed to avermectin in their diet found that it induced liver injury. nih.gov The mechanism for this damage was linked to apoptosis (programmed cell death) and oxidative stress, with observed effects including mitochondrial damage and changes in antioxidant enzyme activities. nih.gov
The primary risk to wild bird populations from eprinomectin use is likely indirect. nih.gov Many bird species are insectivorous and forage on or around livestock dung. nih.gov The demonstrated negative impact of eprinomectin on dung insect populations, such as dung beetles, can lead to a depletion of this critical food resource. nih.govhun-ren.hu Such a reduction in food quality and quantity could be particularly harmful during sensitive periods for birds, such as the breeding season or when young are newly independent. nih.gov Therefore, while direct poisoning of birds by consuming invertebrates with eprinomectin residues is considered a limited possibility, the indirect effects on the food chain represent a more significant ecological concern. nih.gov
Environmental Risk Assessment Frameworks and Methodologies
The environmental risk assessment (ERA) for veterinary medicinal products (VMPs) like eprinomectin is a structured, stepwise process mandated by regulatory bodies such as the European Medicines Agency (EMA). The goal is to evaluate and limit potential adverse effects of these medicines on the environment. nih.gov
The assessment follows a tiered approach, starting with Phase I. This initial phase determines the potential for environmental exposure based on the product's use, target animals, and route of administration. If the predicted environmental concentration (PEC) in soil is below a certain trigger value (e.g., 100 µg/kg), the product is generally considered unlikely to pose a significant risk, and no further testing is required.
However, for endectocides like eprinomectin, which are excreted into the environment and known to be persistent and toxic to certain organisms, a more extensive Phase II assessment is required. europa.eu Phase II involves a detailed evaluation of the compound's fate and effects in the environment. It compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PNEC is derived from ecotoxicity studies on representative organisms (e.g., fish, daphnids, algae, earthworms, dung fauna) and incorporates safety factors to account for uncertainty.
For eprinomectin, the Phase II risk assessment highlighted potential risks for aquatic organisms in both surface water and sediment, as well as for dung-dwelling organisms. europa.eu The compound is considered persistent in soils and may accumulate in sediments. europa.eu Based on these findings, risk mitigation measures are often recommended. These can include avoiding overly frequent use of the product and ensuring that treated cattle are kept away from water bodies for a specified period after treatment to reduce the risk to aquatic ecosystems. europa.eu
Synthetic Chemistry and Advanced Formulation Research for Eprinomectin
Semi-Synthetic Derivation from Fermentation Intermediates
Eprinomectin is classified as a semi-synthetic material, originating from the fermentation products of the microorganism Streptomyces avermitilis usda.govbiofarm.com.brcymitquimica.com. The primary natural fermentation product is avermectin (B7782182) B1, also known as abamectin (B1664291) usda.govwikipedia.orgherts.ac.uk. Abamectin is a mixture predominantly composed of avermectin B1a (≥80%) and avermectin B1b (≤20%) wikipedia.orgherts.ac.ukresearchgate.net.
The semi-synthetic derivation of eprinomectin involves chemical modifications of abamectin. Specifically, eprinomectin is a mixture of two homologues: eprinomectin B1a (typically 90%) and eprinomectin B1b (typically 10%), which differ by a methylene (B1212753) group at the C25 position agridirect.iebocsci.com. The chemical structure of eprinomectin is characterized as "avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)-" ontosight.ai. This modification, where the 4″-hydroxyl group of avermectin B1 is replaced by an epi-acetylamino group, is crucial for its enhanced biological activity and favorable residue profile, particularly its low residue level in cattle milk, making it suitable for lactating cows researchgate.netbocsci.com.
Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies
Chemical modification strategies are extensively employed in avermectin chemistry to understand and optimize the structure-activity relationships (SAR) of derivatives like eprinomectin. SAR studies aim to identify specific chemical and functional groups that are essential for broad-spectrum activity and to enhance properties such as potency, stability, and reduced toxicity researchgate.netnih.gov.
Research involves systematic alterations to the avermectin scaffold to observe changes in antiparasitic efficacy. For instance, the introduction of the acetylamino group at the 4″-position in eprinomectin is a key modification that differentiates it from other avermectins and contributes to its unique pharmacokinetic and pharmacodynamic profile bocsci.comontosight.ai. SAR analyses have shown that molecular shape, size, connectivity, and electronic distribution of avermectin analogues significantly influence their insecticidal potency researchgate.net. These studies guide the development of new semi-synthetic derivatives with improved therapeutic indices and expanded applications researchgate.net.
Development of Novel Drug Delivery Systems
The development of novel drug delivery systems for eprinomectin is crucial due to its high hydrophobic nature and low water solubility, which can limit its bioavailability and persistence in certain formulations bocsci.comtandfonline.com. While pour-on solutions are common, research focuses on enhancing transdermal permeation and developing controlled-release formulations for improved efficacy and convenience bocsci.comnih.gov.
Transdermal delivery is a preferred route for eprinomectin, exemplified by commercial pour-on formulations bocsci.comnih.govnih.gov. Research efforts are directed towards improving the efficiency of transdermal absorption. This includes investigating various formulation strategies and permeation enhancers.
Recent studies have explored the use of mixed micelles and nanoemulgels as promising carriers for transdermal delivery of eprinomectin tandfonline.comnih.govnih.gov. For instance, eprinomectin-loaded nanoemulgels have demonstrated good skin permeability compared to suspensions, indicating their potential to enhance transdermal absorption tandfonline.comnih.gov. These systems are designed to overcome the skin's barrier effect, primarily the stratum corneum, through mechanisms like disrupting lipid arrangements or forming nanosized droplets with porous internal structures tandfonline.comnih.gov.
A study on eprinomectin mixed micelles prepared with PEG-40 Hydrogenated castor oil (RH-40) and Nonyl phenol (B47542) polyoxyethylene ether 40 (NP-40) showed improved transdermal absorption and bioavailability in pharmacokinetic experiments nih.gov.
Table 1: In Vitro Permeation of Eprinomectin from Different Formulations
| Formulation Type | Permeation Behavior | Key Findings | Reference |
| Eprinomectin Mixed Micelles | Constant rate, zero-order kinetics | Enhanced transdermal absorption and bioavailability compared to control nih.gov. | nih.gov |
| Eprinomectin Nanoemulgel | Good skin permeability | Promising carrier for transdermal delivery, no skin irritation tandfonline.comnih.gov. | tandfonline.comnih.gov |
Controlled-release formulations aim to prolong the therapeutic effect of eprinomectin, reduce dosing frequency, and maintain consistent drug levels. Research in this area includes the development of injectable long-acting formulations, such as mesoporous microspheres.
Poly(lactide-co-glycolide) (PLGA) microspheres have been fabricated via O/W emulsion-solvent evaporation methods to encapsulate eprinomectin rsc.orgrsc.org. Characterization studies using techniques like scanning electron microscopy (SEM) reveal the surface morphology and distribution of macropores on the microspheres rsc.orgrsc.org. X-ray diffraction and differential scanning calorimetry are used to confirm that eprinomectin is distributed in an amorphous state within these microspheres, which can influence release characteristics rsc.orgrsc.org.
In vivo studies in animals, such as Japanese white rabbits, have demonstrated that these mesoporous PLGA microspheres can provide an extended-release profile for eprinomectin rsc.orgrsc.org. For example, after subcutaneous injection, eprinomectin plasma concentrations were maintained for up to 40 days, showing a persistent effect rsc.org.
Table 2: Eprinomectin Plasma Concentration Profile from PLGA Microspheres in Rabbits
| Parameter | Value (Mean ± SD) | Time Point | Reference |
| Cmax | 38.80 ± 9.50 ng/mL | Day 2 | rsc.org |
| Sustained Concentration | ~30.0 ng/mL | Up to 40 days | rsc.org |
Analytical Chemistry Methodologies for Eprinomectin Quantification in Biological and Environmental Matrices
Accurate quantification of eprinomectin in various matrices is essential for pharmacokinetic studies, residue analysis, and environmental fate assessment. Advanced analytical chemistry methodologies are employed for this purpose.
Common techniques include High-Performance Liquid Chromatography (HPLC) with fluorescence detection (HPLC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.govresearchgate.netresearchgate.net. Eprinomectin, like other avermectins, often requires derivatization with fluorescence markers (e.g., N-methylimidazole in the presence of trifluoroacetic anhydride (B1165640) and acetic acid) to enable detection by fluorescence, as it lacks a strong chromophore for direct UV detection nih.govresearchgate.netresearchgate.net.
Sample preparation is a critical step and varies depending on the matrix. For biological matrices such as plasma, liver, milk, urine, and feces, procedures typically involve liquid/liquid extraction, solid phase extraction (SPE), or protein precipitation nih.govresearchgate.netresearchgate.net. For environmental matrices like soil and surface water, extraction methods are tailored to the specific matrix nih.govresearchgate.netresearchgate.net. For example, acetone (B3395972) and acetonitrile (B52724) have been used for extraction from soil and cattle feces, respectively nih.govresearchgate.net.
Table 3: Analytical Method Parameters for Eprinomectin Quantification
| Matrix | Method | Sample Preparation | Limit of Quantitation (LOQ) | Overall Recovery | Reference |
| Soil | HPLC-Fluorescence | Acetone extraction, SPE, derivatization | 1 ng g⁻¹ | 89% | nih.govresearchgate.net |
| Cattle Faeces | HPLC-Fluorescence | Acetonitrile extraction, SPE, derivatization | 2.5 ng g⁻¹ | 85% | nih.govresearchgate.net |
| Bovine Urine | HPLC-Fluorescence | Centrifugation, alkalization, SPE, derivatization | 0.5 ng mL⁻¹ | Not specified | researchgate.net |
| Bovine Faeces | HPLC-Fluorescence | Acetonitrile extraction, defatting, C18 clean-up, derivatization | 0.5 ng g⁻¹ | Not specified | researchgate.net |
| Various (Plasma, Liver, Milk, Soil, Water) | LC or LC-MS/MS | Liquid/liquid extraction, SPE, protein precipitation, derivatization (for LC-FLD) | Varies by matrix | Varies by matrix | researchgate.net |
Future Perspectives and Emerging Research Areas for Eprinomectin
Integration of 'Omics' Technologies in Parasitological Research
The advent of 'omics' technologies, including genomics, transcriptomics, proteomics, and metagenomics, is revolutionizing parasitological research, offering unprecedented insights into parasite biology and drug mechanisms. These approaches provide a comprehensive understanding of parasitic organisms by analyzing their genetic makeup, gene expression, protein profiles, and associated microbial communities. numberanalytics.comfrontiersin.org
Understanding Parasite Biology and Drug Resistance : Multi-omics approaches enable researchers to study the intricate interactions between different biological processes within parasites. This holistic view is crucial for identifying novel therapeutic targets and elucidating the complex mechanisms of anthelmintic resistance. For instance, 'omics' can reveal transcriptional and proteomic changes that occur during parasite development and in response to drug exposure, shedding light on how parasites develop resistance. numberanalytics.commagnascientiapub.com
Genetic Basis of Resistance : Whole-genome sequencing and comparative genomics are particularly powerful tools for understanding the evolutionary relationships among parasites and identifying the genetic underpinnings of drug resistance. By comparing genomic data from susceptible and resistant parasite populations, researchers can pinpoint specific genes or mutations associated with reduced drug efficacy. magnascientiapub.com
Future Growth : The field anticipates an exponential growth in the utilization of these technologies, with genome-scale analyses currently leading, followed by transcriptomics and metagenomics. This expansion will facilitate the development of more effective and targeted antiparasitic strategies, indirectly benefiting the sustained efficacy of compounds like eprinomectin. frontiersin.org
Development of Predictive Models for Anthelmintic Efficacy and Resistance
Anthelmintic resistance (AR) poses a significant and growing challenge to livestock health and productivity, with macrocyclic lactones, including eprinomectin, being affected globally. mdpi.comscielo.brd-nb.info The development of predictive models is critical for anticipating, understanding, and mitigating the spread of AR.
Model Organisms and Mechanisms : The nematode Caenorhabditis elegans serves as a valuable model for studying anthelmintic pharmacodynamics and drug-drug interactions, including those involving eprinomectin. Research using this model has helped identify resistance mechanisms beyond simple drug target mutations, such as alterations in drug uptake, distribution, efflux, or metabolism within the worm. nih.gov
Strategies for Resistance Management : Predictive models can assess the efficacy and sustainability of various resistance management strategies, such as the implementation of combination treatments and refugia-based programs. These approaches aim to delay or overcome single-drug resistance by maintaining a population of susceptible parasites. mdpi.comscielo.brnih.gov
Research Findings : Studies have shown varying levels of resistance to macrocyclic lactones (ML) in different regions. For example, a cross-sectional study in Polish goat herds revealed a high prevalence of ML-resistant gastrointestinal nematode populations. d-nb.info
Table 1: Prevalence of Anthelmintic Resistance (AR) in Polish Goat Herds (2018-2019) d-nb.info
| Anthelmintic Class | Herds with AR Detected (%) | 95% Confidence Interval |
| Benzimidazoles (BZ) | 88 | 75 to 95 |
| Macrocyclic Lactones (ML) | 95 | 84 to 99 |
| Levamisole (B84282) (LEV) | 12 | 5 to 25 |
Efficacy Studies : Clinical trials are crucial for evaluating the efficacy of eprinomectin formulations and the impact of resistance. For instance, a study comparing extended-release eprinomectin and doramectin (B1670889) in stocker cattle demonstrated that calves treated with extended-release eprinomectin shed fewer parasite eggs on days 105 and 130 of the grazing period compared to the doramectin group. mdpi.com
Table 2: Mean Fecal Egg Count (EPG) in Stocker Cattle by Treatment Group mdpi.com
| Treatment Group | Day 0 (Mean EPG) | Day 105 (Mean EPG) | Day 130 (Mean EPG) |
| Extended-Release Eprinomectin (ERE) | Not specified | 46.45 | 9.65 |
| Doramectin (DOR) | Not specified | 155.30 | 22.51 |
| Refugia (Untreated) | 133.31 | 133.58 | Not specified |
Note: EPG = Eggs Per Gram. Lower EPG indicates greater efficacy.
Innovations in Sustainable Environmental Management of Veterinary Pharmaceuticals
The environmental impact of veterinary pharmaceuticals, including anthelmintics like eprinomectin, is a growing concern. Eprinomectin is known for its ecotoxicity, particularly to dung fauna and aquatic organisms, and its persistence in soils and potential to accumulate in sediments. defra.gov.uk
Environmental Fate and Impact : Following treatment, animals excrete potentially toxic levels of eprinomectin over several weeks. Faeces containing eprinomectin can reduce the abundance of dung-feeding organisms, which are vital for dung degradation and nutrient cycling in pastures. defra.gov.uk
Regulatory Evolution : Regulatory frameworks are increasingly incorporating robust environmental risk assessments for new veterinary medicinal products. This includes phases that define environmental routes, potential for bioaccumulation and persistence, and toxic potential at predicted environmental concentrations. productions-animales.orgeuropa.eu Notably, some long-acting eprinomectin formulations have faced authorization refusal due to environmental risks, underscoring the stringent environmental considerations. productions-animales.org
Mitigation Strategies : Future research and practices will focus on innovations for sustainable environmental management. This includes promoting responsible use, such as avoiding too frequent and repeated administration of eprinomectin, and implementing management practices like keeping treated animals away from water bodies for several weeks post-treatment to reduce contamination. defra.gov.uk The "One Health" concept, which emphasizes the interconnectedness of human, animal, and environmental health, is a guiding principle for developing and using drugs more sustainably. europa.eu
Exploration of Eprinomectin's Potential in Novel Host-Parasite Systems
While eprinomectin has traditionally been used in cattle, sheep, and goats for the control of internal and external parasites, its potential is being explored in novel host-parasite systems and through innovative formulations. ceva.com
New Host Species and Broader Spectrum : Recent advancements include the development of novel topical combinations incorporating eprinomectin for use in cats. For instance, a formulation combining esafoxolaner, eprinomectin, and praziquantel (B144689) has demonstrated high efficacy against a range of common endo- and ectoparasites in client-owned cats, including the prevention of heartworm disease. parasite-journal.orgmdpi.comparasite-journal.orgparasite-journal.org This expands eprinomectin's utility beyond its traditional target species and parasite spectra, showcasing its versatility when combined with other active ingredients.
Understanding Host-Parasite Dynamics : Research continues to deepen the understanding of host-parasite specificity, including how parasites are attracted to hosts and how host defenses function. While this fundamental research is not directly about eprinomectin, it informs the broader context of identifying new host-parasite interactions that might be amenable to eprinomectin-based interventions or novel drug discovery efforts. plos.org
Advancements in Automated Synthesis and Drug Discovery Methodologies
The landscape of drug discovery and synthesis is being transformed by automation, artificial intelligence (AI), and robotics, which are poised to accelerate the development of new pharmaceutical compounds, including potential derivatives or analogues of eprinomectin.
Efficiency and Reproducibility : Automated synthesis and high-throughput experimentation (HTE) significantly enhance the efficiency, reliability, and reproducibility of chemical synthesis. These technologies reduce the amount of material required, shorten design-make-purify-test cycle times, and free chemists to focus on more complex challenges. drugtargetreview.comnih.gov
AI-Driven Platforms : AI-driven platforms are at the forefront of these advancements. Generative AI tools can design novel molecules with optimized properties and synthetic accessibility, while AI-driven retrosynthesis platforms identify the most feasible synthetic routes from target compounds to starting materials. iktos.ai
Autonomous Laboratories : The integration of AI with robotics is leading to the development of fully autonomous laboratories capable of managing the entire synthetic process, from workflow management and raw material ordering to executing chemical synthesis, purification, analysis, and testing. nih.goviktos.aisri.com This integrated approach aims to drastically reduce the drug discovery phase, potentially to under two years, by continuously optimizing molecular properties. iktos.ai While these advancements are broad in their application, they provide a powerful framework for future endeavors in anthelmintic research, including the potential for discovering and synthesizing novel eprinomectin-like compounds more rapidly and efficiently.
Q & A
Q. How should researchers measure and interpret fecal egg count reduction (FECR) for Eprinex in field studies?
-
Methodological Answer : Calculate FECR using the formula:
Pair this with coproculture to assess species-specific efficacy. For example, in cattle, Eprinex showed 50% FECR at day 14 but only 1% at day 29, indicating transient efficacy against certain nematodes. Use non-parametric tests if data are non-normally distributed .
Q. What safety protocols are recommended for preclinical toxicity studies of Eprinex in animal models?
- Methodological Answer : Conduct dose-ranging studies in controlled environments (e.g., isolated cages for rodents). Monitor for neurological abnormalities, weight changes, and mortality. In a mouse trial, topical application at 5 mg/kg BW showed no adverse effects, but include mineral oil controls to distinguish treatment-specific outcomes. Daily observations and necropsy for histopathology are critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in Eprinex efficacy data across studies (e.g., variable FECR rates)?
- Methodological Answer : Perform meta-analyses to identify confounding variables such as parasite resistance profiles, geographic differences in nematode species, or variations in pharmacokinetics (e.g., absorption rates in pour-on formulations). For instance, Cooperia spp. showed higher resilience to Eprinex than Haemonchus spp. in cattle trials. Use mixed-effects models to account for study heterogeneity .
Q. What methodologies are optimal for studying Eprinex's synergistic effects with benzimidazoles (e.g., fenbendazole)?
- Methodological Answer : Design factorial experiments to test combination therapies. In cattle, Eprinex + fenbendazole achieved 100% FECR at day 14, suggesting additive effects. Use isobolographic analysis to quantify synergy and assess species-specific responses via larval differentiation. Include pharmacodynamic modeling to optimize dosing intervals .
Q. How can genomic and proteomic approaches elucidate mechanisms of nematode resistance to Eprinex?
- Methodological Answer : Conduct RNA sequencing on resistant nematode isolates (e.g., Cooperia punctata) to identify overexpression of P-glycoprotein genes or glutamate-gated chloride channel mutations. Validate findings using in vitro larval development assays with Eprinex exposure. Cross-reference with historical susceptibility data to track resistance evolution .
Methodological Frameworks
Q. What statistical models are suitable for longitudinal efficacy studies of Eprinex?
- Methodological Answer : Employ repeated-measures ANOVA or linear mixed models (LMM) to analyze FECR over time. Include random effects for individual variability and fixed effects for treatment, time, and interaction terms. Use post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons between treatment groups .
Q. How should researchers design studies to evaluate Eprinex's environmental persistence in pasture systems?
- Methodological Answer : Implement soil and manure sampling protocols at defined intervals post-treatment. Use LC-MS/MS to quantify eprinomectin residues and assess impacts on dung beetle populations. Correlate residue levels with larval development inhibition assays to model ecological risks .
Data Interpretation & Reporting
Q. What are best practices for reporting contradictory findings in Eprinex efficacy trials?
- Methodological Answer : Clearly delineate limitations (e.g., small sample sizes, regional parasite diversity) in the discussion section. Use funnel plots to assess publication bias in meta-analyses. Follow CONSORT guidelines for RCTs and include raw data in supplementary materials to enable re-analysis .
Q. How can researchers standardize coproculture methodologies for comparative Eprinex studies?
- Methodological Answer : Adopt the McMaster technique for FEC and larval culture under uniform conditions (e.g., 27°C for 7–10 days). Report larval recovery rates and species composition using standardized taxonomic keys. Share protocols via repositories like protocols.io to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
